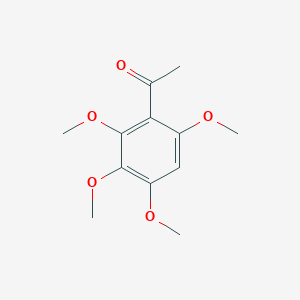
2-苯基-2H-1,2,3-三唑-4-甲醛
描述
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the CAS Number: 3213-80-7 . It has a molecular weight of 173.17 . This compound is used in various applications and is available in powder form .
Synthesis Analysis
The synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde involves several reactions including the Grignard reaction, the Perkin reaction, condensation of the aldehyde with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction, yielding primarily 2-phenyl-2,1,3-triazol-4-yl-carbinol .Molecular Structure Analysis
The crystal structures of 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde have been reported . Only small dihedral angles are present between the triazolyl ring and the attached aryl rings . The compound is relatively flat .Chemical Reactions Analysis
The chemical reactions of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde involve intermolecular interactions such as C–H···X (X = N or π (triazole) and π (triazole) ···π (phenyl) .科学研究应用
Drug Discovery
The 1,2,3-triazole core is found in many prominent medicinal compounds available in the market . For example, the anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole, and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles have found broad applications in organic synthesis . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment (4.8–5.6 Debye) and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their ability to form a variety of non-covalent bonds with enzymes and receptors .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . For example, an ICT and AIEE fluorescent probe based on 2‐phenyl‐1,2,3‐triazole has been developed for highly selective and sensitive detection of homocysteine .
Materials Science
1,2,3-triazoles have found applications in materials science . Their unique structure and properties make them suitable for various applications in this field .
作用机制
Target of Action
The primary target of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde is the α-Glycosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde acts as an inhibitor of the α-Glycosidase enzyme . It binds to the enzyme, preventing it from catalyzing the breakdown of carbohydrates. This interaction results in a decrease in the rate of carbohydrate digestion.
Biochemical Pathways
By inhibiting α-Glycosidase, 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde affects the carbohydrate digestion pathway . The downstream effect of this inhibition is a reduction in the rate of glucose absorption in the intestines, which can help manage postprandial blood glucose levels.
Result of Action
The molecular and cellular effects of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde’s action primarily involve the reduction of carbohydrate digestion . By inhibiting α-Glycosidase, the compound slows down the breakdown of complex carbohydrates, leading to a slower release of glucose into the bloodstream.
安全和危害
未来方向
属性
IUPAC Name |
2-phenyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJJIEBMUWCKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288487 | |
| Record name | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
3213-80-7 | |
| Record name | 3213-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with other compounds?
A: 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde exhibits versatile reactivity. For instance, it reacts with N-sulfinyltrifluoromethanesulfonamide (CF3SO2N=S=O) to yield N-(2-phenyl-2H-1,2,3-triazol-4-yl)methylidenetrifluoromethanesulfonamide. [] This reaction highlights the compound's ability to undergo condensation reactions with sulfonamide derivatives. Additionally, it reacts with triethylenetetramine to form a novel binucleating ligand. [] This demonstrates its potential in creating more complex molecules with tailored properties.
Q2: Are there any catalytic applications of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde or its derivatives?
A: Yes, derivatives of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde have shown promising catalytic activity. For example, when incorporated into a Schiff base and supported on MCM-41 mesoporous molecular sieves, it effectively catalyzes the epoxidation of α,β-unsaturated ketones in the presence of hydrogen peroxide. [, ] This heterogeneous catalyst exhibits excellent yields and reusability, highlighting its potential in organic synthesis.
Q3: What structural features of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde make it suitable for specific applications?
A: The structure of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde features both a triazole ring and an aldehyde group. The triazole ring contributes to the compound's ability to participate in π-π interactions, as observed in the formation of the binucleating ligand. [] This property is crucial for building supramolecular structures and potentially influencing ligand-target interactions. Additionally, the aldehyde group provides a reactive site for various chemical transformations, including the formation of Schiff bases. [, ] This versatility makes it a valuable building block for synthesizing diverse molecules with tailored properties.
Q4: What analytical techniques are commonly employed to characterize 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde and its derivatives?
A: Characterization of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde and its derivatives often involves techniques such as Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD). FTIR helps identify functional groups present in the molecule, while XRD provides insights into the crystal structure and arrangement of molecules, especially when incorporated into materials like MCM-41. [, ] These techniques are essential for confirming the structure and studying the properties of the compound and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1347214.png)

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)



![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)






